molecular formula C18H23N5O2 B11651396 N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]propanamide

N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]propanamide

Cat. No.: B11651396
M. Wt: 341.4 g/mol
InChI Key: XKKOQVLDGBQQIA-UHFFFAOYSA-N
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Description

N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]propanamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]propanamide typically involves a multi-step process. One common method starts with the preparation of the 4,6-dimethylpyrimidine-2-amine, which is then reacted with 4-ethoxyaniline under specific conditions to form the intermediate compound. This intermediate is further reacted with propanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]propanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-Dimethylpyrimidin-2-yl)-4-aminobenzenesulfonamide
  • N-(4,6-Dimethylpyrimidin-2-yl)-4-methoxybenzenesulfonamide

Uniqueness

N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in its applications.

This detailed overview highlights the significance and versatility of this compound in various fields of scientific research and industry

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethoxyphenyl)carbamimidoyl]propanamide

InChI

InChI=1S/C18H23N5O2/c1-5-16(24)22-18(23-17-19-12(3)11-13(4)20-17)21-14-7-9-15(10-8-14)25-6-2/h7-11H,5-6H2,1-4H3,(H2,19,20,21,22,23,24)

InChI Key

XKKOQVLDGBQQIA-UHFFFAOYSA-N

Isomeric SMILES

CCC(=O)N/C(=N/C1=NC(=CC(=N1)C)C)/NC2=CC=C(C=C2)OCC

Canonical SMILES

CCC(=O)NC(=NC1=NC(=CC(=N1)C)C)NC2=CC=C(C=C2)OCC

Origin of Product

United States

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